4-Bromo-6-fluoroindole-3-carboxylic Acid
Overview
Description
4-Bromo-6-fluoroindole-3-carboxylic acid is a halogenated indole derivative known for its unique chemical properties and potential applications in various fields such as chemistry, biology, medicine, and industry. Indoles are a significant class of heterocyclic compounds that play a crucial role in natural products and pharmaceuticals due to their diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-6-fluoroindole-3-carboxylic acid typically involves the halogenation of indole derivatives. One common method is the direct halogenation of indole using bromine and fluorine sources under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as iron(III) chloride (FeCl₃) to facilitate the electrophilic substitution at the 4- and 6-positions of the indole ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale halogenation reactions using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-6-fluoroindole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be further oxidized to produce more oxidized derivatives.
Reduction: The halogenated indole can be reduced to remove the halogen atoms, resulting in different indole derivatives.
Substitution: The halogen atoms at the 4- and 6-positions can be substituted with other functional groups, leading to a variety of substituted indole compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are often used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired functional group.
Major Products Formed:
Oxidation Products: Carboxylic acids, esters, and amides.
Reduction Products: Unsubstituted indoles or partially halogenated indoles.
Substitution Products: A wide range of functionalized indole derivatives.
Scientific Research Applications
4-Bromo-6-fluoroindole-3-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Indole derivatives are known for their biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound and its derivatives are explored for their potential therapeutic uses in treating various diseases.
Industry: It is used in the development of new materials, dyes, and pharmaceuticals.
Mechanism of Action
The mechanism by which 4-Bromo-6-fluoroindole-3-carboxylic acid exerts its effects depends on its molecular targets and pathways involved. The halogenated indole moiety can interact with various biological targets, such as enzymes and receptors, leading to specific biological responses. The exact mechanism may vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
4-Bromo-6-fluoroindole-3-carboxylic acid is compared with other similar compounds to highlight its uniqueness:
3-Bromoindole: Similar in structure but lacks the fluorine atom, leading to different reactivity and biological activity.
6-Fluoroindole-3-carboxylic Acid: Lacks the bromine atom, resulting in different chemical properties and applications.
4-Bromo-6-fluoroindole: Similar to the target compound but without the carboxylic acid group, affecting its solubility and reactivity.
Properties
IUPAC Name |
4-bromo-6-fluoro-1H-indole-3-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrFNO2/c10-6-1-4(11)2-7-8(6)5(3-12-7)9(13)14/h1-3,12H,(H,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPGLVTIKKLNEHV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1NC=C2C(=O)O)Br)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrFNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201248861 | |
Record name | 1H-Indole-3-carboxylic acid, 4-bromo-6-fluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201248861 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.04 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1352394-36-5 | |
Record name | 1H-Indole-3-carboxylic acid, 4-bromo-6-fluoro- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1352394-36-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Indole-3-carboxylic acid, 4-bromo-6-fluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201248861 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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